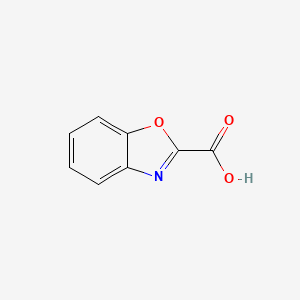

Acide benzoxazole-2-carboxylique

Vue d'ensemble

Description

Benzooxazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H5NO3. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the second position of the oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Applications De Recherche Scientifique

Benzooxazole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mécanisme D'action

Target of Action

Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .

Biochemical Pathways

Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzooxazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with carbonyl compounds such as aldehydes, ketones, carboxylic acids, esters, and acyl chlorides . The reaction typically requires catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .

Industrial Production Methods: In industrial settings, benzooxazole-2-carboxylic acid is often produced using benzoxazole and carbon dioxide in the presence of potassium hydroxide and a gold catalyst. The reaction is carried out in tetrahydrofuran at room temperature and high pressure .

Analyse Des Réactions Chimiques

Types of Reactions: Benzooxazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzooxazole-2-carboxylic acid derivatives with additional oxygen-containing functional groups .

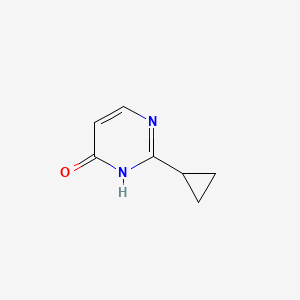

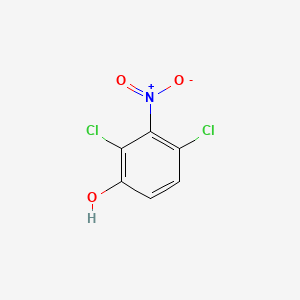

Comparaison Avec Des Composés Similaires

Benzooxazole-2-carboxylic acid can be compared with other similar compounds, such as:

- Benzimidazole-2-carboxylic acid

- Benzothiazole-2-carboxylic acid

- Benzisoxazole-2-carboxylic acid

Uniqueness: What sets benzooxazole-2-carboxylic acid apart is its unique structural features, which allow it to form specific interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Propriétés

IUPAC Name |

1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJOERCBNIOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608772 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21598-08-3 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

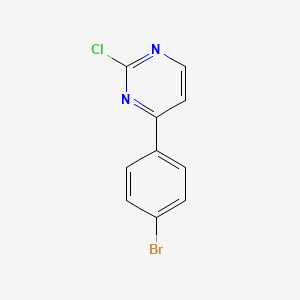

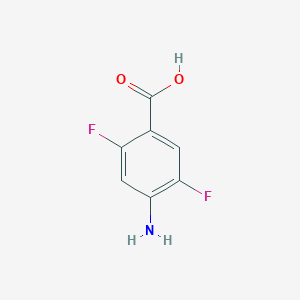

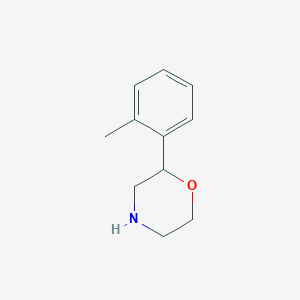

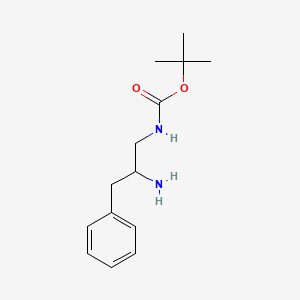

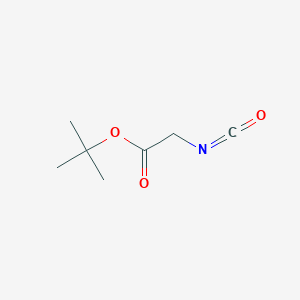

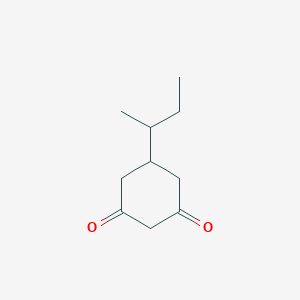

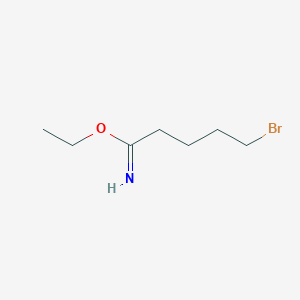

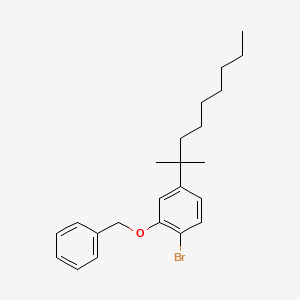

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)